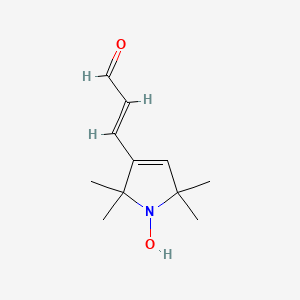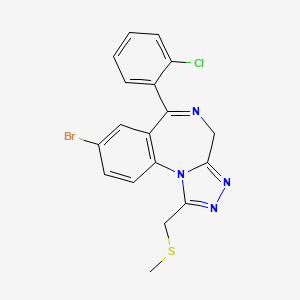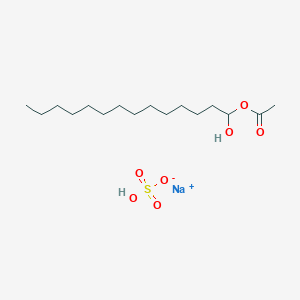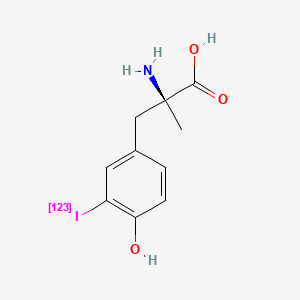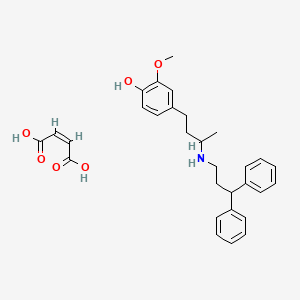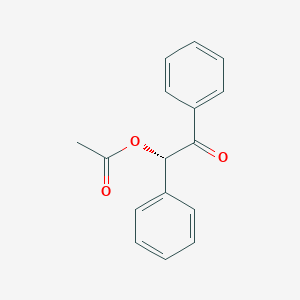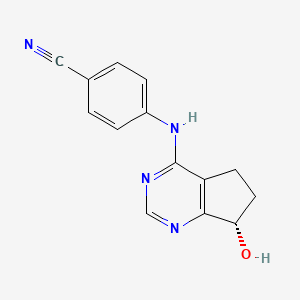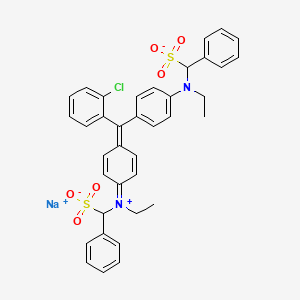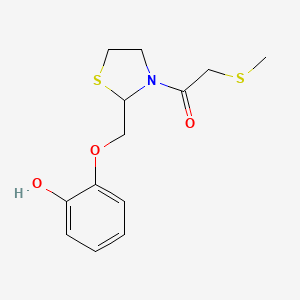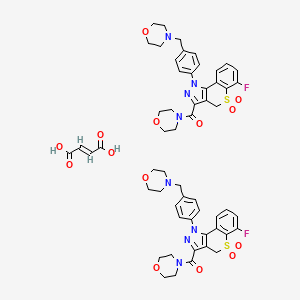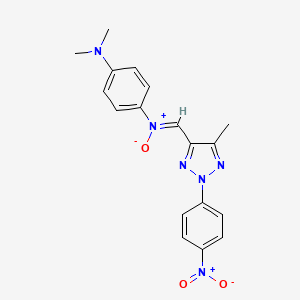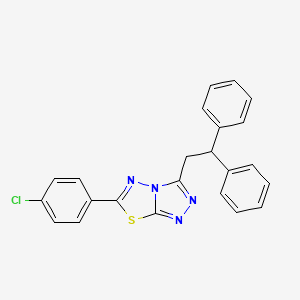
6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a synthetic organic compound belonging to the class of triazolothiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazide with 2,2-diphenylethyl isothiocyanate, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazolothiadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s pharmacological properties are explored for therapeutic applications, including its potential use as an anti-inflammatory, analgesic, and antipyretic agent.
Industry
In the industrial sector, it is used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(4-Methylphenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(4-Fluorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the 2,2-diphenylethyl group contributes to its steric bulk and interaction with biological targets.
Propiedades
Número CAS |
93073-33-7 |
|---|---|
Fórmula molecular |
C23H17ClN4S |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-(2,2-diphenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H17ClN4S/c24-19-13-11-18(12-14-19)22-27-28-21(25-26-23(28)29-22)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
Clave InChI |
JYZOTZNTPZOKJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



